molecular formula C8H11F3O2S B2702204 Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate CAS No. 338777-16-5

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate

Cat. No.: B2702204
CAS No.: 338777-16-5
M. Wt: 228.23
InChI Key: OTBIVHKZGRXXQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is a fluorinated organic compound characterized by a sulfanyl (thioether) linkage connecting an ethyl acetate moiety to a 3,4,4-trifluoro-3-butenyl chain. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the thioether and ester functional groups. The trifluoro-butenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

ethyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2S/c1-2-13-7(12)5-14-4-3-6(9)8(10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBIVHKZGRXXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate typically involves the reaction of ethyl acetate with 3,4,4-trifluoro-3-butenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyl acetate derivatives .

Scientific Research Applications

Organic Chemistry

Role in Synthesis
Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate serves as a versatile reagent in organic synthesis. It can participate in various reactions such as nucleophilic additions and cyclizations. The trifluoromethyl group enhances the compound's reactivity and selectivity in synthetic pathways.

Case Studies
Research has demonstrated that the incorporation of trifluoromethyl groups can lead to increased drug potency and metabolic stability in pharmaceutical compounds. The compound's utility as a building block for complex organic molecules has been highlighted in several studies focusing on novel synthetic methodologies.

Agrochemistry

Development of Pesticides
In agrochemistry, this compound is explored for its potential as a precursor for designing new herbicides and fungicides. The unique trifluoromethyl moiety may enhance the efficacy of these agrochemicals against pests and diseases.

Research Findings
Studies indicate that compounds derived from this acetate exhibit improved biological activity compared to their non-fluorinated counterparts. The optimization of reaction conditions has led to successful synthesis routes for developing effective agricultural chemicals.

Material Science

Functionalized Polymers
This compound is investigated for its role in creating functionalized polymers with enhanced properties such as thermal stability and chemical resistance. It can be incorporated into polymerization processes to yield materials with specific functionalities.

Results
Research shows that polymers synthesized using this compound exhibit superior hydrophobicity and adhesion properties, making them suitable for various industrial applications .

Biochemistry

Bioconjugation Applications
In biochemistry, this compound is utilized as a reactive handle for site-specific labeling of biomolecules. It allows for the attachment of fluorinated tags to proteins and peptides, facilitating imaging and drug delivery studies.

Outcomes of Research
Studies have reported successful bioconjugation reactions leading to labeled biomolecules that are useful in affinity studies and therapeutic applications. The ability to modify biomolecules selectively enhances the precision of biochemical assays.

Summary Table of Applications

FieldApplication TypeKey Findings
Organic ChemistrySynthesis of complex moleculesIncreased drug potency due to trifluoromethyl group
AgrochemistryDevelopment of pesticidesEnhanced efficacy against pests
Material ScienceCreation of functionalized polymersImproved hydrophobicity and adhesion
BiochemistrySite-specific labeling of biomoleculesUseful for imaging and drug delivery

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Compound Molecular Formula Key Functional Groups Fluorine Content logP (Predicted) Applications/Notes
This compound (Target) C₈H₁₁F₃O₂S Thioether, ester, trifluoroalkene 3 F atoms ~2.8 (estimated) High lipophilicity; potential agrochemical intermediate
Ethyl [(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate () C₁₀H₈ClNO₃S Thioether, ester, benzoxazole, chloro substituent None ~1.9 Antibacterial/antifungal agent; aromatic heterocycle enhances π-π interactions
Ethyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-methyl-triazol-3-yl]sulfanyl]acetate () C₁₅H₁₇FN₄O₃S Thioether, ester, triazole, fluorobenzoyl 1 F atom 1.5 (reported) Anticancer/antimicrobial candidate; triazole improves metal-binding capacity
Ethyl 2-methyl-4,4,4-trifluoroacetoacetate () C₆H₇F₃O₃ Trifluoromethyl, β-ketoester 3 F atoms ~1.2 Fluorinated building block; β-ketoester facilitates enolate chemistry

Key Comparative Insights:

Structural Diversity: The target compound features an aliphatic trifluoroalkene chain, distinguishing it from aromatic derivatives like the benzoxazole () or triazole () analogs. Fluorinated alkenes (target) vs. trifluoromethyl groups (): The former introduces unsaturation and planar geometry, affecting conjugation and reactivity .

In contrast, the β-ketoester in exhibits keto-enol tautomerism, enabling chelation or cyclization reactions absent in the target compound .

Physicochemical Properties :

  • The target’s higher predicted logP (~2.8) versus triazole derivatives (logP 1.5) reflects enhanced membrane permeability, critical for agrochemical penetration .
  • Benzoxazole analogs () exhibit lower logP (~1.9) due to polar aromatic systems, favoring solubility in aqueous media .

Synthetic Routes :

  • The target compound is likely synthesized via nucleophilic substitution between a 3,4,4-trifluoro-3-butenyl thiol and ethyl chloroacetate, analogous to methods in .
  • Triazole derivatives () require multi-step synthesis, including heterocycle formation and amide coupling, increasing complexity .

Biological Activity

Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluorobutenyl group attached to a sulfanyl moiety and an ethyl acetate functional group. This combination imparts distinctive chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The trifluorobutenyl group enhances binding affinity to various enzymes, potentially modulating their activity. This characteristic makes it a candidate for enzyme inhibition studies.
  • Receptor Interaction : The compound may also act as a ligand for certain receptors, influencing signaling pathways associated with inflammatory and cancerous processes.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is hypothesized to be mediated through the modulation of cell signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial effects, indicating that this compound might also possess similar properties .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria/fungi

Case Study: Anticancer Activity

A study conducted by Al-Suwaidan et al. (2016) investigated the anticancer effects of various sulfanyl compounds. The results indicated that compounds with similar structural features to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluorobutenyl group in enhancing the compound's efficacy against cancer cells .

Case Study: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, researchers evaluated the impact of sulfanyl compounds on cytokine production in vitro. The findings suggested that these compounds could effectively reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate, and how can reaction conditions be optimized?

Methodological Answer: A key synthetic strategy involves nucleophilic substitution reactions. For example, the sulfanyl group can be introduced via reaction of a thiol precursor (e.g., 3,4,4-trifluoro-3-butenethiol) with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) . Hydrazine hydrate is often used to form intermediates with peptide bonds, as seen in analogous syntheses . Optimization includes:

  • Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while acetone minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization resolves ester and thioether byproducts.

Q. Table 1: Representative Synthetic Conditions

ReagentSolventTemperature (°C)Yield (%)Reference
Ethyl chloroacetateAcetone6075–80
Hydrazine hydrateEthanolReflux65–70

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural validation employs a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Distinct signals for the trifluoro-butenyl group (¹⁹F NMR: δ -60 to -70 ppm) and ester carbonyl (¹³C NMR: δ 170–175 ppm) confirm connectivity. Protons adjacent to sulfur (CH₂-S) appear as singlets near δ 3.5–4.0 ppm in ¹H NMR .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving intramolecular interactions (e.g., C—H···O bonds) and packing motifs . For example, folded conformations stabilize via hydrogen bonds between the ester and sulfanyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching fluorine content.

Advanced Research Questions

Q. How do conformational dynamics influence the reactivity of this compound in solution?

Methodological Answer: The compound’s folded conformation (observed in crystal structures) impacts reactivity:

  • Intramolecular Hydrogen Bonding : Stabilizes the ester group over the sulfanyl moiety, reducing nucleophilic attack at the carbonyl .
  • Solvent Effects : In polar solvents (e.g., DMSO), conformational flexibility increases, enhancing accessibility to reactive sites.
  • Computational Modeling : Tools like UCSF Chimera predict energy-minimized conformers and transition states, aiding in reaction mechanism studies .

Q. Table 2: Key Conformational Parameters from Crystallography

ParameterValue (Å/°)Interaction TypeReference
C—H···O bond length2.45Intramolecular
Dihedral angle (S–C–C–O)112°Ester group orientation

Q. What challenges arise in analyzing spectral data for fluorinated analogs, and how can contradictions be resolved?

Methodological Answer: Fluorine’s electronegativity and isotopic abundance (¹⁹F, 100%) complicate spectral interpretation:

  • ¹H NMR Splitting : Vicinal fluorine atoms cause complex splitting patterns (e.g., doublets of doublets). Use decoupling experiments or 2D NMR (HSQC) to assign signals .
  • ¹⁹F NMR Shifts : Environmental sensitivity (e.g., solvent polarity) may lead to contradictory assignments. Cross-validate with X-ray data or computational chemistry .
  • Mass Spectral Interference : Fluorine’s isotopic peaks (e.g., M+2 for Cl/F overlap) require HRMS for resolution.

Q. How can computational tools enhance the design of derivatives with improved stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
  • Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and degradation pathways. UCSF Chimera visualizes dynamic behavior .
  • Docking Studies : Screens derivatives against target proteins (e.g., enzymes) using AutoDock Vina, prioritizing stable hydrogen-bonding interactions .

Q. What strategies mitigate side reactions during synthesis of fluorinated thioether esters?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., -OH or -NH₂) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted substitutions .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate nucleophilicity in biphasic systems .
  • Byproduct Monitoring : LC-MS tracks intermediates; quenching with aqueous NaHCO₃ removes unreacted thiols early .

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